
2-(3-(Methoxymethyl)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methoxymethyl)phenyl)morpholine is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, a heterocyclic amine, and features a methoxymethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of 3-(methoxymethyl)phenylboronic acid and morpholine in a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, to proceed. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(3-(Methoxymethyl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Formation of 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(methoxymethyl)phenylmethanol or 3-(methoxymethyl)phenylamine.
Substitution: Formation of various substituted derivatives, such as 3-(methoxymethyl)-4-nitrophenylmorpholine.
科学的研究の応用
2-(3-(Methoxymethyl)phenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
Similar Compounds
2-(3-(Methoxymethyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)amine: Similar structure but with an amine group instead of a morpholine ring.
Uniqueness
2-(3-(Methoxymethyl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a methoxymethyl group attached to a phenyl ring. This combination imparts specific chemical and physical properties, making it suitable for various applications in research and industry.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-[3-(methoxymethyl)phenyl]morpholine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)12-8-13-5-6-15-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
InChIキー |
XBNCWRUNVPFBQY-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC=C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


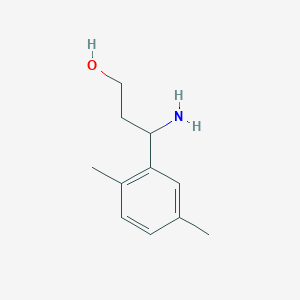
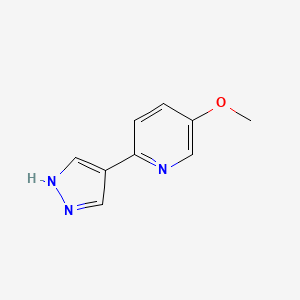
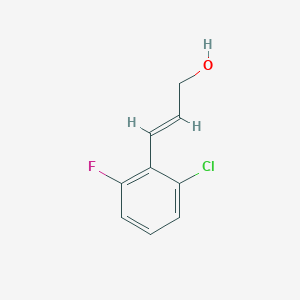
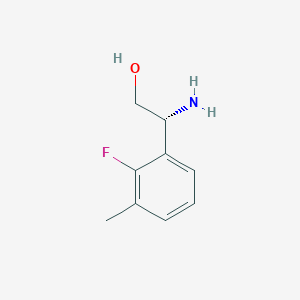
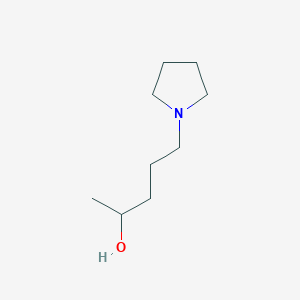

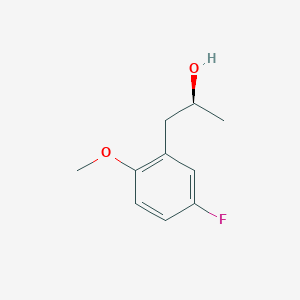
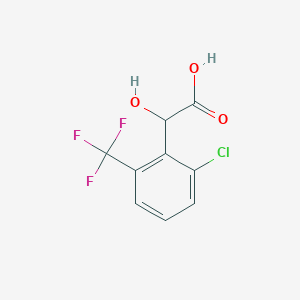
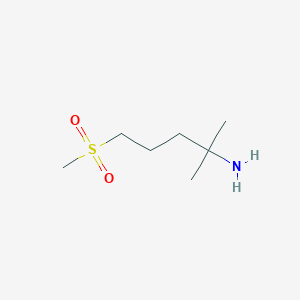
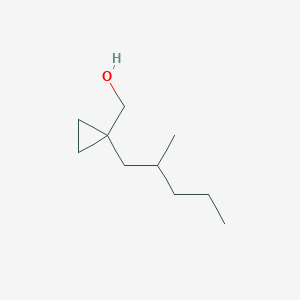
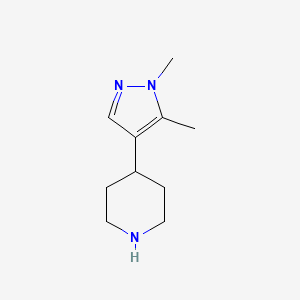
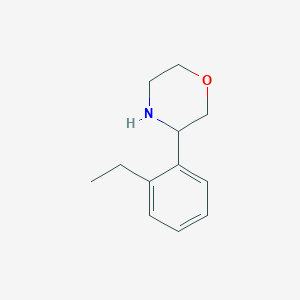
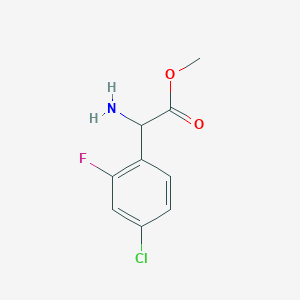
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
